2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a naphthyl group, a thiazolidinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the condensation of 2-methoxy-1-naphthaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by acylation with 4-methylphenylacetyl chloride. The reaction conditions often include refluxing in an appropriate solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaleneboronic acid: Shares the naphthyl group but differs in its boronic acid functionality.
1-(2-Methoxy-5-methylphenylimino)methyl-2-naphthol: Similar naphthyl and methoxy groups but with different functional groups.
Uniqueness
2-{5-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a thiazolidinone ring and an acetamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C24H20N2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20N2O4S/c1-15-7-10-17(11-8-15)25-22(27)14-26-23(28)21(31-24(26)29)13-19-18-6-4-3-5-16(18)9-12-20(19)30-2/h3-13H,14H2,1-2H3,(H,25,27)/b21-13+ |
InChI Key |
BGITXOZEVRZQHQ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC4=CC=CC=C43)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)SC2=O |
Origin of Product |
United States |
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